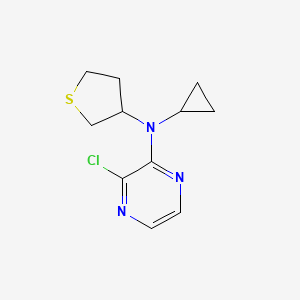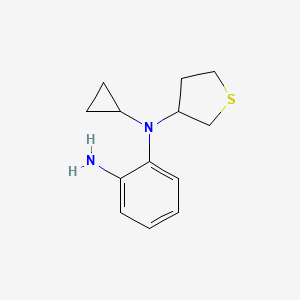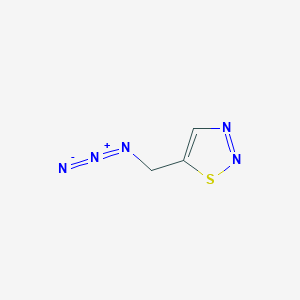
5-(Azidomethyl)thiadiazole
Overview
Description
5-(Azidomethyl)thiadiazole is a useful research compound. Its molecular formula is C3H3N5S and its molecular weight is 141.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiadiazole derivatives, a family to which 5-(azidomethyl)thiadiazole belongs, have been studied extensively for their biological activities . These compounds are known to interact strongly with biological targets due to their mesoionic character, allowing them to cross cellular membranes .
Mode of Action
It’s worth noting that thiadiazole derivatives are known to interact strongly with their targets, leading to various biological effects . The presence of sulfur and nitrogen atoms in the thiadiazole ring enhances their pharmacological properties .
Biochemical Pathways
Thiadiazole derivatives have been reported to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are known to be able to cross cellular membranes, which could potentially influence their bioavailability .
Result of Action
Thiadiazole derivatives have been reported to display anticancer activities in various in vitro and in vivo models . For instance, a certain thiadiazole derivative has shown antiproliferative activity against cancer cells, reducing the ability to form new clones, inducing arrest in the cell cycle, and causing necrosis and apoptosis .
Action Environment
It’s worth noting that the chemical and heat resistance of thiadiazole derivatives may play a role in their stability and efficacy .
Biochemical Analysis
Biochemical Properties
5-(Azidomethyl)thiadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The azido group in this compound can undergo click chemistry reactions, particularly azide-alkyne cycloaddition, which is useful for labeling and functionalizing biomolecules . This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . Additionally, this compound can form hydrogen bonds with proteins, enhancing its binding affinity and specificity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . In cancer cells, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . Furthermore, this compound can alter the mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their catalytic activity . For example, this compound can inhibit the activity of DNA methyltransferases, resulting in changes in gene expression through DNA hypomethylation . Additionally, the azido group in this compound can participate in click chemistry reactions, allowing for the selective labeling and tracking of biomolecules in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The stability and degradation of this compound can vary depending on the experimental conditions and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as reducing tumor growth and enhancing immune responses . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a dose-dependent response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates . These intermediates can further undergo phase II metabolic reactions, such as conjugation with glutathione, to form more water-soluble metabolites for excretion . The metabolic pathways of this compound can influence its bioavailability and toxicity, highlighting the importance of understanding its metabolism in drug development .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by its lipophilicity and the presence of specific binding sites .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications or the presence of targeting signals . For example, this compound can be localized to the nucleus, where it can interact with DNA and modulate gene expression. Additionally, its localization to the mitochondria can influence mitochondrial function and induce apoptosis .
Properties
IUPAC Name |
5-(azidomethyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5S/c4-7-5-1-3-2-6-8-9-3/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXHXIMRQSIJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


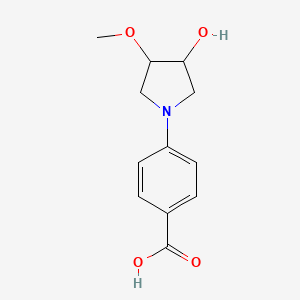
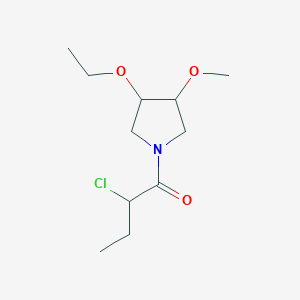
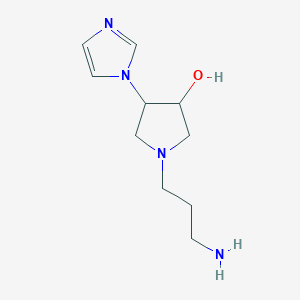
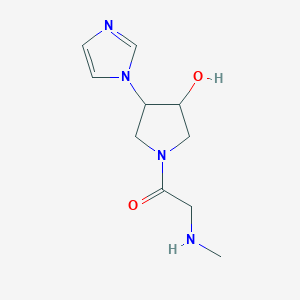
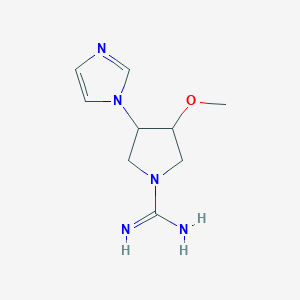

![3-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1478004.png)
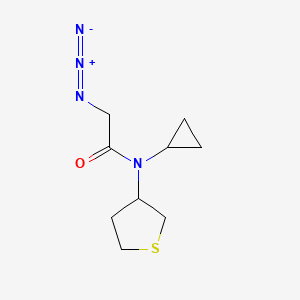
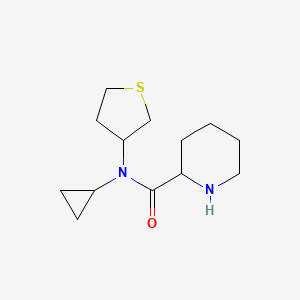
![2-(Piperidin-4-yl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1478013.png)
![3-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478014.png)
![9-Methoxy-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1478015.png)
